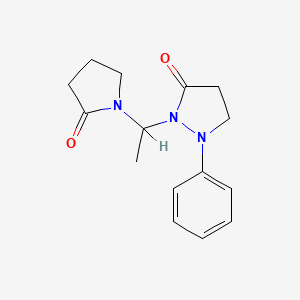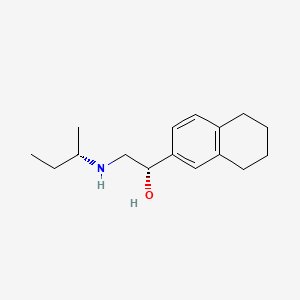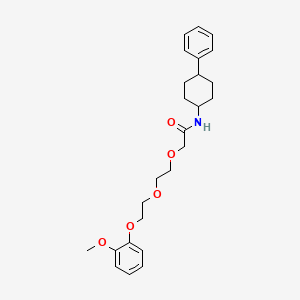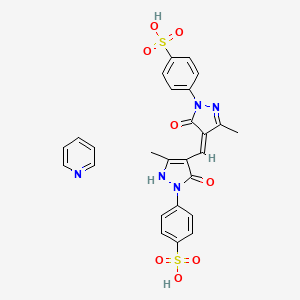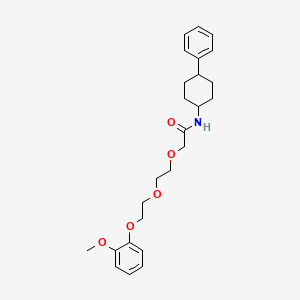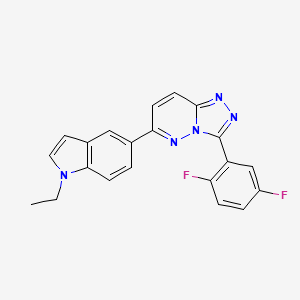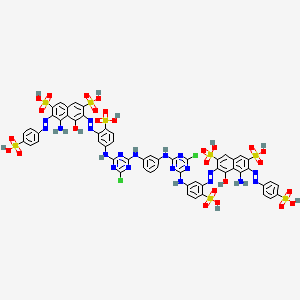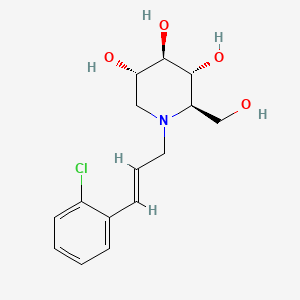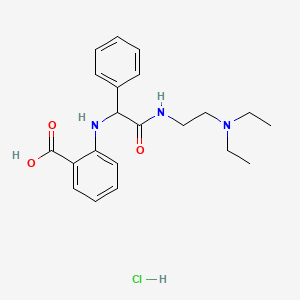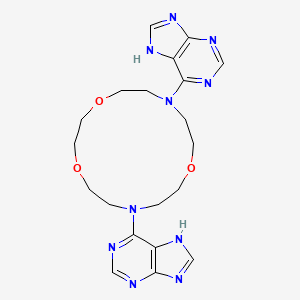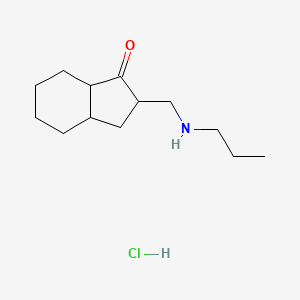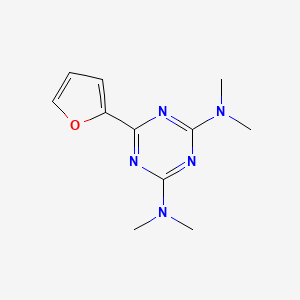
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- is a heterocyclic aromatic organic compound. It belongs to the class of s-triazines, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The compound features a triazine ring substituted with dimethylamino groups and a furyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyanuric chloride with dimethylamine and furfurylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can target the triazine ring or the substituents, leading to different products.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furfural derivatives, while substitution reactions could produce a variety of substituted triazines.
Scientific Research Applications
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furyl and dimethylamino groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides.
s-Triazine, 2,4,6-trichloro-: Used as an intermediate in the synthesis of other chemicals.
s-Triazine, 2,4-bis(dimethylamino)-6-methyl-: Similar structure but with a methyl group instead of a furyl group.
Uniqueness
s-Triazine, 2,4-bis(dimethylamino)-6-(2-furyl)- is unique due to the presence of the furyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other triazines might not be as effective.
Properties
CAS No. |
50372-47-9 |
|---|---|
Molecular Formula |
C11H15N5O |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H15N5O/c1-15(2)10-12-9(8-6-5-7-17-8)13-11(14-10)16(3)4/h5-7H,1-4H3 |
InChI Key |
WNIOUQLQFSQTNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CO2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


